3-(3-Bromopropoxy)-4-methylthiophene
Description
Overview of Thiophene (B33073) Heterocycle Derivatives in Organic Synthesis
Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are of paramount importance in organic synthesis. mit.eduresearchgate.netresearchgate.net The unique electronic properties of the thiophene ring, arising from the interaction of the sulfur atom's lone pairs with the π-system, impart distinct reactivity and characteristics to these molecules. ntu.edu.tw Thiophene derivatives are integral to the synthesis of a wide array of organic materials and pharmacologically active compounds. mit.eduresearchgate.netresearchgate.net Their structural versatility allows for facile functionalization at various positions on the ring, enabling the fine-tuning of their electronic, optical, and biological properties. rsc.org In the realm of materials science, thiophene-based compounds are fundamental components of conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rsc.org The ability to construct extended π-conjugated systems through the polymerization of functionalized thiophenes is a key driver of innovation in organic electronics. rsc.org
Significance of Brominated Alkoxy-Thiophenes as Versatile Synthetic Precursors
The introduction of both an alkoxy group and a bromine atom onto the thiophene scaffold, as seen in brominated alkoxy-thiophenes, creates a bifunctional molecule with significant synthetic potential. The alkoxy group, an electron-donating moiety, can influence the electronic properties of the thiophene ring and, by extension, any resulting polymers. rsc.org It can also enhance the solubility of these often insoluble materials, which is a critical factor for their processability and application. rsc.org
The bromine atom serves as a highly versatile synthetic handle. It is a key participant in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are powerful methods for forming carbon-carbon bonds. rsc.org This allows for the straightforward incorporation of the thiophene unit into larger, more complex molecular structures. Furthermore, the bromine atom can be readily displaced by other functional groups, providing a gateway to a diverse range of thiophene derivatives. This strategic placement of a reactive halogen atom is fundamental to the design of monomers for polymerization and the synthesis of precisely structured organic materials.
Positioning of 3-(3-Bromopropoxy)-4-methylthiophene within Contemporary Organic Chemistry Research
This compound emerges as a strategically designed monomer in the field of polymer chemistry, particularly in the synthesis of functional polythiophenes. rsc.org The presence of the 3-bromopropoxy side chain provides a reactive site for post-polymerization modification or for direct incorporation into polymer backbones. This specific arrangement of a methyl group at the 4-position and a flexible alkoxy chain at the 3-position influences the regiochemistry of polymerization, which in turn dictates the electronic and optical properties of the resulting polymer. researchgate.net
Contemporary research efforts are increasingly focused on the development of "smart" materials that can respond to external stimuli. In this context, polymers derived from monomers like this compound are of significant interest. The terminal bromide on the propoxy chain can be converted into various functional groups, such as quaternary ammonium (B1175870) salts, to create water-soluble, cationic polythiophenes. rsc.org These charged polymers have shown great promise as fluorescent sensors for the detection of biomolecules, such as ATP, and other analytes in aqueous environments. rsc.org The interaction of the charged side chains with analytes can induce conformational changes in the polymer backbone, leading to observable changes in their fluorescence or color, forming the basis of "turn-on" or "turn-off" sensory systems. rsc.org
Scope and Objectives of Research Endeavors on the Compound
The primary research objective centered on this compound is its utilization as a key building block for the synthesis of novel functional materials. The overarching goal is to leverage its unique chemical structure to create polymers with tailored properties for specific applications.
Key research endeavors include:
Monomer Synthesis and Polymerization: Developing efficient and scalable synthetic routes to this compound and subsequently polymerizing it to form well-defined poly(3-alkoxy-4-methylthiophene)s.
Post-Polymerization Modification: Exploring the chemical transformation of the terminal bromide on the polymer side chains to introduce a variety of functional groups, thereby creating a library of new materials with diverse properties.
Development of Fluorescent Sensors: Designing and fabricating sensitive and selective fluorescent probes based on water-soluble polythiophenes derived from this monomer for the detection of biologically and environmentally important analytes. rsc.org
Structure-Property Relationship Studies: Investigating how the chemical structure of the monomer and the resulting polymer architecture influence their photophysical properties, solubility, and sensing capabilities.
Detailed Research Findings
The synthesis of this compound is a critical step in the development of functional polythiophene derivatives. A documented synthetic pathway involves the reaction of 3-Methoxy-4-methylthiophene with 3-bromo-1-propanol (B121458). This reaction is carried out in toluene (B28343) in the presence of sodium hydrogen sulfate (B86663) (NaHSO₄) as a catalyst. The mixture is heated to 100 °C to facilitate the etherification reaction and drive off the methanol (B129727) byproduct. rsc.org
Another synthetic approach starts from 3-bromo-4-methylthiophene (B1271868), which is reacted under specific conditions to introduce the 3-bromopropoxy side chain. researchgate.net The resulting this compound serves as a key monomer for subsequent polymerization reactions.
For instance, this monomer can be used to synthesize cationic polythiophene derivatives. The schematic representation below illustrates the synthesis of a related polymer, where "PC2" likely represents this compound or a very similar precursor.

The resulting polymer, bearing the reactive bromopropyl side chains, can then undergo further functionalization. For example, reaction with a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) would yield a cationic polythiophene with quaternary ammonium groups on the side chains. researchgate.net These ionic functionalities are crucial for imparting water solubility to the otherwise hydrophobic polythiophene backbone, a key requirement for biological applications.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Reference |
| 3-Methoxy-4-methylthiophene | 3-bromo-1-propanol | NaHSO₄ | Toluene | This compound | rsc.org |
| 3-bromo-4-methylthiophene | Not specified | Not specified | Not specified | This compound | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromopropoxy)-4-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrOS/c1-7-5-11-6-8(7)10-4-2-3-9/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWNUDVELCMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60851191 | |
| Record name | 3-(3-Bromopropoxy)-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60851191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514195-85-8 | |
| Record name | 3-(3-Bromopropoxy)-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60851191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Bromopropoxy 4 Methylthiophene
Precursor Synthesis and Derivatization Pathways
The successful synthesis of 3-(3-Bromopropoxy)-4-methylthiophene is contingent on the efficient preparation of its constituent precursors. This section details the synthesis of the thiophene (B33073) core and the brominated alkylating agent.
Synthesis of 3-Hydroxy-4-methylthiophene (B8032346) and Related Intermediates
The synthesis of the crucial intermediate, 3-hydroxy-4-methylthiophene, can be approached through several routes. One common method involves the functionalization of a pre-formed thiophene ring. For instance, the synthesis of thiophene derivatives can be achieved through methods like Friedel-Crafts acylation or nucleophilic substitution. masterorganicchemistry.com The hydroxyl group on the thiophene ring is significant as it can act as a weak acid, allowing for O-alkylation, a key step in the formation of the target ether. masterorganicchemistry.com
Another approach involves the construction of the thiophene ring itself. For example, 3-methylthiophene (B123197) has been prepared through the dry fusion of a salt of methylsuccinic acid with a phosphorus sulfide (B99878) reagent. More contemporary methods include the vapor-phase reaction of preheated sulfur with pentanes.
The reactivity of the 3-hydroxy-4-methylthiophene intermediate is influenced by both the hydroxyl and the methyl groups attached to the thiophene ring. These substituents affect the electron density and regioselectivity of subsequent reactions.
Preparation of 3-Bromopropanol Derivatives
The alkylating agent, a 3-bromopropanol derivative, is another essential precursor. A common and cost-effective starting material for 3-bromo-1-propanol (B121458) is 1,3-propanediol (B51772). One synthetic strategy involves the selective bromination of 1,3-propanediol with hydrobromic acid in glacial acetic acid. This method aims to monosubstitute the diol, protecting the other hydroxyl group as an acetyl ester to prevent double bromination. The resulting 3-bromo-1-acetyloxypropane can then be deprotected via catalytic alcoholysis to yield 3-bromo-1-propanol.
Alternatively, 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane (B140262) can be utilized as the electrophile in the subsequent etherification step. These dihalogenated propanes offer a direct route for introducing the 3-bromopropyl group.
Direct Synthesis Routes for this compound
The formation of the ether linkage in this compound is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.
Etherification Strategies: Nucleophilic Substitution Approaches
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this case, the sodium or potassium salt of 3-hydroxy-4-methylthiophene (the nucleophile) is reacted with a 3-bromopropanol derivative (the electrophile). The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the bromine atom. masterorganicchemistry.com
The general reaction is as follows:
4-methylthiophen-3-olate + 1,3-dibromopropane → this compound + Br⁻
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions.
Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus increasing its reactivity.
Temperature: The reaction temperature can influence the rate of reaction. While higher temperatures can accelerate the reaction, they may also promote side reactions, such as elimination. The optimal temperature is typically determined empirically for each specific set of reactants.
Catalysis: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, can be employed to enhance the reaction rate. PTCs facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby increasing the effective concentration of the nucleophile.
The following table summarizes hypothetical reaction conditions based on typical Williamson ether syntheses.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile | Dichloromethane (DCM) |
| Alkylating Agent | 1,3-Dibromopropane | 1-Bromo-3-chloropropane | 3-Bromo-1-propanol (activated) |
| Catalyst | None | Tetrabutylammonium bromide | 18-Crown-6 |
| Temperature | Room Temperature to 50°C | Reflux | Room Temperature |
| Reaction Time | 12-24 hours | 8-16 hours | 24-48 hours |
This table presents plausible experimental conditions and is for illustrative purposes.
Maximizing the yield of the desired product while minimizing the formation of byproducts is a key objective in synthetic chemistry.
Yield Maximization: To maximize the yield, an excess of the alkylating agent (1,3-dibromopropane or a similar reagent) is often used to ensure complete conversion of the 3-hydroxy-4-methylthiophene. The use of a strong base, such as sodium hydride, ensures the complete formation of the highly reactive alkoxide.
Byproduct Minimization: A potential byproduct in this reaction is the bis-ether, where the 3-bromopropoxy group on the target molecule reacts with another molecule of the 4-methylthiophen-3-olate. Using a large excess of the dihaloalkane can help to minimize this side reaction. Another potential side reaction is elimination, particularly if the reaction temperature is too high, leading to the formation of an alkene from the alkyl halide. Careful control of the reaction temperature is therefore crucial.
Purification of the final product is typically achieved through column chromatography to separate the desired this compound from any unreacted starting materials and byproducts.
The following table outlines potential yields and byproducts based on the chosen reaction strategy.
| Strategy | Potential Yield | Major Potential Byproducts |
| Excess 1,3-Dibromopropane | Moderate to High | Unreacted 1,3-dibromopropane |
| Equimolar Reactants | Lower | 1,3-bis(4-methylthiophen-3-yloxy)propane |
| High Temperature | Variable | Propene derivatives (from elimination) |
This table is illustrative and actual yields and byproducts will depend on specific experimental conditions.
Alternative Synthetic Pathways (Hypothetical or Less Explored)
Thiophene Ring Annulation with Brominated Alkoxy Chains
A theoretical approach to constructing the this compound scaffold involves the annulation, or ring-forming, of a pre-functionalized acyclic precursor. This method builds the thiophene ring with the desired substituents already in place or in a form that is easily converted to the target structure. One such hypothetical strategy could involve the reaction of a compound containing the bromopropoxy moiety with a suitable sulfur-containing reagent to form the thiophene ring. researchgate.netrsc.org For instance, a properly substituted precursor bearing the 3-bromopropoxy group could undergo a cyclization reaction to yield the desired thiophene. rsc.org This approach, while conceptually straightforward, often requires careful control of reaction conditions to ensure the desired regiochemistry and to avoid unwanted side reactions.
Regioselective Functionalization of 4-Methylthiophene
A more common and likely more practical approach involves the direct functionalization of a pre-existing 4-methylthiophene ring. The key challenge in this strategy is controlling the position of the incoming electrophile or nucleophile to achieve the desired 3-substituted product. The methyl group at the 4-position of the thiophene ring directs incoming electrophiles to the 2- and 5-positions. Therefore, direct etherification of 4-methyl-3-hydroxythiophene would be the most direct route. However, the synthesis of 4-methyl-3-hydroxythiophene itself can be challenging.
An alternative within this regioselective approach would be to start with a differently substituted 4-methylthiophene and manipulate the functional groups. For example, starting with 3-bromo-4-methylthiophene (B1271868), one could potentially perform a substitution reaction with 3-bromopropanol under basic conditions. However, the reactivity of the two bromine atoms would need to be carefully managed. A more plausible route might involve the conversion of 3-bromo-4-methylthiophene to a more reactive intermediate, such as a Grignard reagent or an organolithium species, followed by reaction with a suitable electrophile containing the 3-bromopropoxy group.
The regioselective formylation of 3-substituted thiophenes has been studied, indicating that the directing effects of substituents can be manipulated to achieve desired substitution patterns. researchgate.net While not a direct synthesis of the target compound, this principle of regiocontrol is central to any multi-step synthesis starting from a substituted thiophene. A multi-step synthesis could, for example, involve the introduction of a hydroxyl group at the 3-position of 4-methylthiophene, followed by etherification with 1,3-dibromopropane. The synthesis of various brominated alkoxythiophenes has been achieved through methods like oxidation and Mitsunobu etherification, which could potentially be adapted. nih.gov
| Starting Material | Reagents | Product | Potential Challenges |
| 4-Methyl-3-hydroxythiophene | 1,3-Dibromopropane, Base | This compound | Synthesis of the starting material; controlling dialkylation. |
| 3-Bromo-4-methylthiophene | 3-Bromopropanol, Base | This compound | Competing reactions; similar reactivity of C-Br and O-H bonds. |
Purification and Isolation Techniques
The successful synthesis of this compound is contingent upon effective purification and isolation methods to remove unreacted starting materials, reagents, and byproducts.
Chromatographic Purification Methods
Column chromatography is a primary technique for the purification of organic compounds like this compound. A stationary phase, typically silica (B1680970) gel, is used with a mobile phase of an appropriate solvent system, such as a mixture of hexanes and ethyl acetate. The polarity of the solvent system is optimized to achieve good separation between the desired product and impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC). nih.gov For more volatile compounds, gas chromatography (GC) can be employed both for analysis of purity and for preparative separation on a smaller scale. researchgate.net High-performance liquid chromatography (HPLC) offers a higher resolution method for both analytical and preparative separations. nih.govmdpi.com
| Chromatographic Method | Typical Stationary Phase | Typical Mobile Phase | Application |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Primary purification of reaction mixtures. |
| Thin-Layer Chromatography (TLC) | Silica Gel on Aluminum Plate | Hexanes/Ethyl Acetate | Reaction monitoring and fraction analysis. |
| Gas Chromatography (GC) | Various (e.g., polysiloxane) | Inert Gas (e.g., He, N2) | Purity analysis and small-scale preparative separation. |
| High-Performance Liquid Chromatography (HPLC) | C18 or other modified silica | Acetonitrile/Water or other solvent mixtures | High-resolution purity analysis and preparative separation. |
Crystallization and Recrystallization Protocols
If the synthesized this compound is a solid at room temperature, crystallization can be a highly effective method for purification. This technique relies on the principle that the desired compound will have a lower solubility in a given solvent at a lower temperature, while impurities will remain dissolved. The process involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly, inducing the formation of crystals. The choice of solvent is critical and is often determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold. Sometimes a solvent/anti-solvent system is employed, where the compound is soluble in one solvent but not the other.
Scalable Synthesis Considerations for Research Applications
Transitioning a synthetic route from a laboratory-scale to a larger, more scalable process for research applications requires careful consideration of several factors. nih.govresearchgate.net The chosen synthetic pathway should ideally involve a minimal number of steps and utilize readily available, cost-effective starting materials. google.com Reactions that require cryogenic temperatures, high pressures, or the use of hazardous or expensive reagents are less desirable for scale-up.
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural picture can be assembled.
The ¹H NMR spectrum of 3-(3-Bromopropoxy)-4-methylthiophene is anticipated to exhibit distinct signals corresponding to the protons on the thiophene (B33073) ring and the bromopropoxy and methyl substituents. The electron-donating nature of the alkoxy group at the C3 position and the methyl group at the C4 position influences the chemical shifts of the thiophene ring protons.
The protons on the thiophene ring (H-2 and H-5) are expected to appear as doublets in the aromatic region of the spectrum. The proton at the C2 position is likely to be found at a slightly downfield-shifted position compared to the proton at C5, due to the deshielding effect of the adjacent oxygen atom. The methyl protons will present as a singlet, and the protons of the 3-bromopropoxy chain will show characteristic multiplets. The methylene (B1212753) group attached to the oxygen (O-CH₂) will be the most deshielded of the propoxy chain protons, appearing as a triplet. The central methylene group (-CH₂-) will be a multiplet due to coupling with the adjacent methylene groups, and the methylene group attached to the bromine (CH₂-Br) will also be a triplet, shifted downfield due to the electronegativity of the bromine atom.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-2 | ~6.90 | d | ~3.0 |
| Thiophene H-5 | ~6.70 | d | ~3.0 |
| O-CH ₂- | ~4.10 | t | ~6.5 |
| -CH ₂- | ~2.20 | m | ~6.5 |
| -CH ₂-Br | ~3.60 | t | ~6.5 |
| CH ₃- | ~2.10 | s | - |
Note: These are predicted values and may vary from experimental data.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the thiophene ring will resonate in the aromatic region. The C3 and C4 carbons, being directly attached to the oxygen and methyl group respectively, will have their chemical shifts significantly influenced. The carbons of the bromopropoxy chain will appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen (O-C) being the most downfield, followed by the carbon attached to the bromine (C-Br).
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene C2 | ~110.0 |
| Thiophene C3 | ~155.0 |
| Thiophene C4 | ~125.0 |
| Thiophene C5 | ~120.0 |
| C H₃- | ~15.0 |
| O-C H₂- | ~70.0 |
| -C H₂- | ~32.0 |
| -C H₂-Br | ~30.0 |
Note: These are predicted values and may vary from experimental data.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include those between the adjacent methylene protons of the propoxy chain (O-CH₂-CH₂-CH₂-Br).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively assign each carbon signal to its corresponding proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the thiophene ring and the substituents. For instance, a correlation would be expected between the O-CH₂ protons and the C3 of the thiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It can be used to confirm the spatial arrangement of the substituents on the thiophene ring.
Infrared (IR) Spectroscopy for Identification of Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The thiophene ring has several characteristic IR absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring usually appear in the region of 1600-1400 cm⁻¹. The C-S stretching vibration is often found in the fingerprint region, typically around 850-600 cm⁻¹. rsc.org
The presence of the ether linkage (C-O-C) is confirmed by a strong absorption band corresponding to the C-O stretching vibration, which typically appears in the range of 1250-1050 cm⁻¹. The alkyl bromide (C-Br) stretching vibration is expected to be observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 |
| Thiophene Ring C=C Stretch | 1600-1450 |
| C-O-C Ether Stretch | 1250-1050 |
Note: These are predicted values and may vary from experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and offering insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is a highly accurate method for determining the precise mass of a molecule, which in turn allows for the confident assignment of its elemental composition. While experimental HRMS data for this compound has not been reported, we can calculate its theoretical exact mass from its molecular formula, C₈H₁₁BrOS.
The calculation involves summing the precise masses of the most abundant isotopes of each element present in the molecule. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, is expected to produce a characteristic isotopic signature in the mass spectrum, with two molecular ion peaks of similar intensity separated by two mass units.
Table 1: Theoretical Exact Mass Calculation for the Molecular Ion of this compound ([M]⁺)
| Element | Isotope | Atomic Mass (amu) | Count | Total Mass (amu) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |
| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| Theoretical Exact Mass ([M]⁺ containing ⁷⁹Br) | 249.971798 | |||
| Bromine | ⁸¹Br | 80.916291 | 1 | 80.916291 |
| Theoretical Exact Mass ([M+2]⁺ containing ⁸¹Br) | 251.969752 |
The experimental observation of this isotopic pattern at the calculated high-resolution masses would provide strong evidence for the elemental composition of this compound.
Upon ionization in a mass spectrometer, molecules often undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its connectivity. Based on the structure of this compound, several fragmentation pathways can be predicted. Key bond cleavages would likely occur at the ether linkage and the carbon-bromine bond.
Table 2: Predicted Major Fragmentation Pathways for this compound
| Fragmentation Description | Neutral Loss | Resulting Fragment Ion | Predicted m/z |
|---|---|---|---|
| Cleavage of the bromine atom | •Br | [C₈H₁₁OS]⁺ | 171.0525 |
| Alpha-cleavage of the C-C bond adjacent to the ether oxygen | •CH₂CH₂Br | [C₅H₅O-CH₂]⁺ | 125.0112 |
| Cleavage of the entire bromopropoxy side chain | •OCH₂CH₂CH₂Br | [C₅H₅S]⁺ (methyl-thienyl cation) | 97.0115 |
| Cleavage of the propoxy chain with charge retention on the alkyl fragment | •C₅H₅OS | [C₃H₆Br]⁺ | 120.9656 |
The identification of these and other characteristic fragment ions in an experimental mass spectrum would serve to corroborate the proposed structure of the molecule.
X-ray Crystallography for Solid-State Structural Confirmation (if applicable)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state.
Currently, there are no published reports of the single-crystal X-ray structure of this compound. For such an analysis to be performed, the compound would first need to be synthesized in high purity and then successfully grown as a single crystal suitable for diffraction experiments. Should such data become available, it would provide the ultimate confirmation of the compound's molecular architecture.
Exploration of Chemical Reactivity and Advanced Synthetic Transformations
Reactivity of the Terminal Bromine Atom
The carbon-bromine bond in the 3-bromopropoxy group is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This intrinsic property makes it an excellent substrate for reactions involving nucleophiles and for the formation of organometallic intermediates.
Nucleophilic substitution is a cornerstone of organic synthesis, and the primary alkyl bromide structure of 3-(3-Bromopropoxy)-4-methylthiophene is highly amenable to these reactions. The substitution can theoretically proceed via two distinct mechanisms: the unimolecular SN1 pathway, which involves a carbocation intermediate, or the bimolecular SN2 pathway, which involves a concerted backside attack by the nucleophile.
Given that the bromine is attached to a primary carbon, the SN2 pathway is strongly favored. The formation of a primary carbocation required for an SN1 reaction is energetically unfavorable. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This process leads to an inversion of stereochemistry at the reaction center, although this is not relevant for the achiral propoxy chain. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
The terminal bromine can be readily displaced by oxygen-based nucleophiles to form C-O bonds, yielding valuable ester and ether derivatives.
Ether Synthesis: The Williamson ether synthesis is a classic and efficient method for preparing ethers. In this reaction, an alkoxide ion acts as the nucleophile and displaces the bromide from the this compound substrate. The alkoxide is typically generated by treating an alcohol with a strong base, such as sodium hydride (NaH). This method is highly effective for primary alkyl halides as it proceeds via the SN2 mechanism, minimizing competing elimination reactions. youtube.comwikipedia.org
Ester Synthesis: Similarly, esters can be synthesized by reacting the alkyl bromide with a carboxylate salt, such as sodium acetate. The carboxylate anion serves as the nucleophile, attacking the electrophilic carbon of the propoxy chain to form an ester linkage. This SN2 reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate. youtube.com
The table below illustrates typical conditions for these transformations using 1-bromopropane (B46711) as an analogue for the reactive terminus of this compound.
| Product Type | Electrophile | Nucleophile/Reagent | Solvent | Conditions | Yield (%) |
| Ether | 1-Bromopropane | Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Reflux | ~90% |
| Ester | 1-Bromopropane | Sodium Acetate (NaOAc) | DMSO | 100 °C, 2h | >95% |
The versatility of the terminal bromine extends to the formation of bonds with nitrogen, sulfur, and phosphorus nucleophiles, opening pathways to amines, thiols, and phosphines.
Amine Synthesis: Primary amines can be synthesized from alkyl halides through several methods. Direct reaction with ammonia (B1221849) is possible but often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. u-szeged.huresearchgate.net A more controlled approach is the azide (B81097) synthesis, where the alkyl bromide is first treated with sodium azide (NaN₃) in an SN2 reaction to form an alkyl azide. The azide, which is not nucleophilic, prevents over-alkylation. Subsequent reduction of the alkyl azide, commonly with lithium aluminum hydride (LiAlH₄), yields the primary amine cleanly. u-szeged.hunih.gov
Thiol Synthesis: Thiols, or mercaptans, can be prepared by treating the alkyl bromide with a source of the hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaSH). youtube.comnih.govgauthmath.com The reaction proceeds via an SN2 mechanism. To prevent the resulting thiol from acting as a nucleophile and reacting with another molecule of the alkyl bromide to form a sulfide (B99878) (R-S-R), an excess of sodium hydrosulfide is often used. An alternative method involves using thiourea (B124793) as the nucleophile, which forms an intermediate isothiouronium salt that is then hydrolyzed under basic conditions to give the thiol. acs.org
Phosphine (B1218219) Synthesis: The synthesis of phosphine derivatives can be achieved by reacting the alkyl bromide with metal phosphides, such as sodium phosphide (B1233454) (NaPH₂), or with phosphine itself under basic conditions. A common method for creating trialkylphosphines involves the reaction of an alkyl halide with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which can then be treated with an organolithium reagent, though this is more common for preparing ylides. Direct alkylation of phosphine or primary/secondary phosphines with alkyl halides is also a viable route. vaia.com
Illustrative examples of these nucleophilic substitutions on a 1-bromopropane model are provided in the table below.
| Product Type | Electrophile | Nucleophile/Reagent | Solvent | Conditions | Yield (%) |
| Amine | 1-Bromopropane | 1) NaN₃ 2) LiAlH₄ | 1) DMF 2) Ether | 1) 60 °C 2) Reflux | High |
| Thiol | 1-Bromopropane | Sodium Hydrosulfide (NaSH) | Ethanol | Reflux | Good |
| Phosphonium Salt | 1,3-Dibromopropane (B121459) | Triphenylphosphine (PPh₃) | Xylene | Microwave, 2 min | 81-93% |
The terminal bromine atom of this compound is a key site for organometallic transformations. These reactions typically involve the conversion of the C-Br bond into a carbon-metal bond, which effectively reverses the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" allows for the formation of new carbon-carbon bonds through reactions with various electrophiles.
One of the most fundamental organometallic reactions is the formation of a Grignard reagent. By treating this compound with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran), the magnesium inserts into the carbon-bromine bond to form the corresponding propylmagnesium bromide derivative. acs.orgwikipedia.orgsigmaaldrich.com
This reaction transforms the previously electrophilic terminal carbon into a highly nucleophilic carbanion-like center. Grignard reagents are powerful bases and nucleophiles and must be handled under strictly anhydrous conditions. chegg.com The resulting organometallic compound is a versatile intermediate that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. For example, reaction with CO₂ followed by acidic workup would yield a carboxylic acid, extending the carbon chain by one. nih.govnih.gov
| Transformation | Substrate | Reagent(s) | Solvent | Product | Yield (%) |
| Grignard Formation | 1-Bromopropane | Mg | Anhydrous Ether | Propylmagnesium Bromide | High |
| Carboxylation | Benzyl Bromide | 1) Mg 2) CO₂ (gas) 3) HCl (aq) | THF | Phenylacetic Acid | 82% nih.gov |
While direct lithiation of primary alkyl bromides can be complicated, organolithium reagents can be prepared, and more importantly, the alkyl bromide itself or its derived organometallic counterparts can participate in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.
Lithiation: Direct reaction of primary alkyl bromides with lithium metal can lead to Wurtz-type coupling. Organolithium reagents are more commonly prepared via lithium-halogen exchange, though this is more efficient for aryl and vinyl halides.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mit.edu
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The organozinc reagent corresponding to this compound could be prepared from the alkyl bromide and zinc dust, and then coupled with various aryl or vinyl halides. The Negishi coupling is known for its high functional group tolerance. youtube.comorganic-chemistry.org
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. While traditionally used for sp²-hybridized carbons, methods for the Suzuki coupling of B-alkyl boronic acids with aryl halides have been developed. This reaction is valued for the low toxicity and stability of the boron reagents. nih.govnih.govorganic-chemistry.org
Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent to couple with an organic halide. Alkylstannanes can be used, and the reaction is notable for its tolerance of a wide variety of functional groups, though the toxicity of tin compounds is a significant drawback. wikipedia.orglibretexts.orgwikipedia.org
Kumada Coupling: This reaction employs a Grignard reagent (as described in 4.1.2.1) to couple with an aryl or vinyl halide, typically using a nickel or palladium catalyst. It is a powerful and direct method for coupling the alkyl group. organic-chemistry.orgwikipedia.org
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org It is generally not applicable to alkyl halides that possess β-hydrogens, like the 3-bromopropoxy group, because they readily undergo β-hydride elimination from the palladium intermediate, which is a competing and often dominant pathway. organic-chemistry.org
The following table presents examples of cross-coupling reactions involving primary or secondary alkylmetallic reagents, demonstrating the feasibility of forming new C-C bonds from the terminal carbon of the propoxy chain.
| Coupling Reaction | Alkyl Component | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) |
| Negishi | n-Propylzinc Bromide | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | THF | 91% organic-chemistry.org |
| Suzuki | n-Propylboronic Acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(t-Bu)₂Me | K₃PO₄ / Toluene (B28343) | 75% nih.gov |
| Kumada | n-Propylmagnesium Bromide | Bromobenzene | NiCl₂(dppp) | Ether/Benzene | 98% |
| Stille | Tributyl(propyl)stannane | Iodobenzene | Pd(PPh₃)₄ | Toluene | High |
Elimination Reactions for Unsaturated Analogues
The this compound molecule can undergo elimination reactions to form unsaturated analogues, primarily through an E2 mechanism. libretexts.org This type of reaction is typically promoted by a strong, non-nucleophilic base, which abstracts a proton from the carbon atom adjacent to the one bearing the bromine atom, leading to the formation of a double bond and the expulsion of the bromide ion.
The most likely product of such an elimination reaction would be 3-(allyloxy)-4-methylthiophene. The reaction proceeds via a concerted mechanism where the base removes a proton from the β-carbon, and the C-Br bond breaks simultaneously to form a π-bond. libretexts.orgmasterorganicchemistry.com The efficiency of this reaction is influenced by factors such as the strength and steric hindrance of the base, the solvent, and the reaction temperature.
Table 1: Theoretical Elimination Reaction of this compound
| Reactant | Base | Product | Reaction Type |
| This compound | Potassium tert-butoxide (t-BuOK) | 3-(Allyloxy)-4-methylthiophene | E2 Elimination |
Reactivity of the Thiophene (B33073) Heterocycle
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic substitution and metalation reactions. The directing effects of the 3-alkoxy and 4-methyl substituents play a crucial role in determining the regioselectivity of these transformations.
Electrophilic Aromatic Substitution (EAS) at the Thiophene Ring
The 3-alkoxy group is a strong activating group, and the 4-methyl group is a moderately activating group. Both direct incoming electrophiles to the vacant 2- and 5-positions of the thiophene ring. Due to the strong activating nature of the alkoxy group, substitution is highly favored at the position ortho to it, which is the 2-position.
Halogenation: The halogenation of this compound, for instance with N-Bromosuccinimide (NBS), is expected to proceed readily, yielding the 2-bromo derivative as the major product. organic-chemistry.org The reaction is typically carried out in a suitable solvent like chloroform (B151607) or acetonitrile. researchgate.netresearchgate.net The high reactivity of the substituted thiophene ring means that mild halogenating agents are sufficient. jcu.edu.au
Nitration: The nitration of highly activated thiophene rings requires mild conditions to prevent degradation of the substrate. stackexchange.com A mixture of nitric acid and acetic anhydride (B1165640) is a commonly used nitrating agent for sensitive thiophenes. For this compound, nitration is predicted to occur selectively at the 2-position to yield 2-nitro-3-(3-bromopropoxy)-4-methylthiophene. The use of harsh conditions like a mixture of concentrated nitric and sulfuric acids would likely lead to oxidation and decomposition of the starting material. stackexchange.comwikipedia.org Milder nitrating agents, such as copper nitrate (B79036) or electrochemical methods, could also be employed. stackexchange.comnih.govresearchgate.net
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) in CHCl₃ | 2-Bromo-3-(3-bromopropoxy)-4-methylthiophene |
| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-3-(3-bromopropoxy)-4-methylthiophene |
Friedel-Crafts Acylation: The electron-rich nature of the thiophene ring in this compound makes it a good substrate for Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), introduces an acyl group onto the aromatic ring. masterorganicchemistry.comyoutube.com Given the directing effects of the substituents, acylation is expected to occur predominantly at the 2-position. A common acylation agent is acetyl chloride in the presence of AlCl₃. libretexts.org An alternative formylation method for electron-rich heterocycles is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group. cambridge.orgwikipedia.orgijpcbs.comorganic-chemistry.org For 3-methoxybenzo[b]thiophene, Vilsmeier-Haack formylation occurs at the 2-position. rsc.org
Friedel-Crafts Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the thiophene ring, also under Lewis acid catalysis. researchgate.net However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements. libretexts.org For a highly activated substrate like this compound, polyalkylation could be a significant side reaction. A potential application could be an intramolecular Friedel-Crafts alkylation, where the bromopropoxy chain itself acts as the electrophile, leading to the formation of a fused ring system. masterorganicchemistry.comyoutube.com This would likely require a strong Lewis acid to facilitate the formation of a carbocation at the end of the propoxy chain, which would then be attacked by the electron-rich thiophene ring.
Table 3: Predicted Friedel-Crafts Reactions
| Reaction | Reagent | Catalyst | Predicted Major Product |
| Acylation | Acetyl chloride | AlCl₃ | 2-Acetyl-3-(3-bromopropoxy)-4-methylthiophene |
| Vilsmeier-Haack | POCl₃, DMF | - | 2-Formyl-3-(3-bromopropoxy)-4-methylthiophene |
| Intramolecular Alkylation | - | AlCl₃ | Fused tricyclic thiophene derivative |
Directed Ortho-Metalation (DoM) Strategies on Thiophene
Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. cambridge.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The alkoxy group at the 3-position of this compound can act as a DMG. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures would lead to selective deprotonation at the 2-position, forming a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.
C-H Functionalization of the Thiophene Ring
Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions. mdpi.com For electron-rich heterocycles like thiophenes, transition metal-catalyzed C-H activation allows for the direct formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium and rhodium catalysts are commonly employed for such transformations. princeton.edu In the case of this compound, the inherent reactivity of the C-H bonds at the 2- and 5-positions makes them prime targets for direct functionalization, such as arylation or alkenylation, under appropriate catalytic conditions. The specific regioselectivity would depend on the catalyst, ligands, and reaction conditions employed.
Reactions Involving the Ether Linkage (e.g., cleavage, rearrangement)
The ether linkage in this compound, while generally stable, can be cleaved under stringent acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction is a classic example of nucleophilic substitution at a saturated carbon atom. chemistrysteps.comopenstax.org The mechanism of ether cleavage is highly dependent on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com
The process is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form an oxonium ion. chemistrysteps.comyoutube.com This protonation converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Following this activation step, a nucleophile, typically the conjugate base of the acid used (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. masterorganicchemistry.comopenstax.org
For this compound, the two carbon atoms susceptible to nucleophilic attack are the one on the propyl chain and the one on the thiophene ring. Given that the carbon on the aromatic thiophene ring is sp² hybridized and less susceptible to standard nucleophilic substitution, the attack will preferentially occur on the propyl chain.
The specific pathway, either SN1 or SN2, is determined by the nature of the alkyl group. wikipedia.orgmasterorganicchemistry.com In this case, the propyl group is a primary alkyl chain. Therefore, the cleavage is expected to proceed via an SN2 mechanism, where the bromide ion attacks the primary carbon of the propyl chain in a concerted step, displacing the 4-methyl-3-thienol as a leaving group. masterorganicchemistry.comopenstax.org
The initial products of this cleavage would be 4-methylthiophen-3-ol and 1,3-dibromopropane. If an excess of the hydrohalic acid is used, the newly formed alcohol, 4-methylthiophen-3-ol, can undergo further reaction. However, phenols and related heterocyclic alcohols are generally less reactive towards conversion to halides under these conditions.
Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound
| Reactant | Reagent | Conditions | Predicted Mechanism | Major Products |
| This compound | HBr (conc.) | Heat | SN2 | 4-methylthiophen-3-ol, 1,3-dibromopropane |
Investigation of Reaction Mechanisms and Kinetics
A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization. The presence of the nucleophilic oxygen of the ether and the electrophilic terminal carbon of the bromopropyl chain within the same molecule facilitates this transformation. This intramolecular reaction leads to the formation of a new heterocyclic ring fused to the thiophene core.
Specifically, an intramolecular Williamson ether synthesis-type reaction can occur, where the oxygen atom of the 3-propoxy group acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This results in the formation of a six-membered ring, yielding a thieno[3,2-b]pyran derivative. Such cyclizations are synthetically valuable for constructing complex heterocyclic frameworks.
The mechanism of this intramolecular cyclization is analogous to an SN2 reaction. The reaction is typically promoted by a base, which can deprotonate any residual acidic protons or facilitate the departure of the bromide leaving group. The transition state would involve a five-centered, chair-like conformation to minimize steric strain, leading to the formation of the new C-O bond and the expulsion of the bromide ion.
The kinetics of this intramolecular cyclization are expected to follow first-order kinetics, as the rate-determining step involves a unimolecular transformation. The rate of the reaction would be influenced by several factors:
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, would be suitable to dissolve the substrate and stabilize the transition state.
Base: The choice and concentration of the base can significantly affect the reaction rate. A non-nucleophilic, moderately strong base is often preferred to avoid side reactions.
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of cyclization by providing the necessary activation energy.
Table 2: Factors Influencing the Kinetics of Intramolecular Cyclization
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides molecules with sufficient energy to overcome the activation barrier. |
| Solvent Polarity | Generally increases in polar aprotic solvents | Stabilizes the polar transition state of the SN2 reaction. |
| Base Strength | Increases with appropriate base | Facilitates the reaction, though strong, bulky bases might be less effective due to steric hindrance. |
| Concentration | Rate is dependent on the concentration of the substrate | As a first-order reaction, the rate is directly proportional to the concentration of this compound. |
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict a wide range of molecular properties. nih.gov A DFT analysis of 3-(3-Bromopropoxy)-4-methylthiophene would provide fundamental information about its electronic nature and spatial characteristics.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)
The electronic structure of a molecule is intrinsically linked to its reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the ring and the bromopropoxy side chain. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical calculations on similar brominated thiophene compounds have utilized DFT to determine these energy levels and understand their implications for biological and materials science applications. rroij.comscispace.comresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies, related to chemical stability and reactivity. |
Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule governs its electrostatic interactions and provides clues to its reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the MEP would likely show a negative potential around the sulfur and oxygen atoms due to their lone pairs of electrons, as well as on the bromine atom. The hydrogen atoms of the methyl and propoxy groups would exhibit a positive potential. This information is vital for predicting how the molecule will interact with other reagents. rroij.com
Conformational Analysis and Energy Minima
The flexible bromopropoxy side chain of this compound can adopt various spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures (energy minima). This is typically achieved by rotating the single bonds in the side chain and calculating the energy of each resulting conformation.
Identifying the global energy minimum and other low-energy conformers is essential, as the molecule's observed properties are a population-weighted average of all its accessible conformations. These studies are critical for understanding the molecule's shape and how it might fit into the active site of an enzyme or pack in a crystal lattice.
Reaction Pathway Modeling and Transition State Characterization
Beyond static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions. mdpi.com This involves mapping out the potential energy surface for a given transformation, identifying the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple products. Computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of atoms is formed) of a reaction. For this compound, this could involve predicting the most likely site of substitution on the thiophene ring or the stereochemical outcome of a reaction at the propoxy chain. These predictions are made by comparing the activation energies of the different possible reaction pathways; the pathway with the lowest activation energy is generally the most favored.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with its environment, and self-assembly tendencies. These simulations model the atomic motions of the molecule by iteratively solving Newton's equations of motion, offering a view into processes that are often difficult to capture experimentally. The primary forces governing these dynamics are the intermolecular and intramolecular interactions, which are defined by a chosen force field.
The surrounding solvent environment plays a crucial role in dictating the conformational preferences and reactivity of a solute molecule. For this compound, the flexible three-carbon propoxy chain and the polar carbon-bromine bond are particularly susceptible to solvent effects.
Molecular Conformation: The bromopropoxy side chain can adopt numerous conformations due to rotation around its single bonds. In a vacuum or a non-polar solvent, intramolecular forces, such as van der Waals interactions, would primarily govern its shape, likely leading to a folded or compact conformation. In polar solvents, however, the solvent molecules can form dipole-dipole interactions with the C-Br bond and the ether oxygen. This solvation can stabilize more extended conformations of the side chain. Density Functional Theory (DFT) calculations on similar substituted molecules, like 3-halopyridines, have shown that molecular parameters are influenced by solvent polarity. researchgate.net The conformational flexibility is critical as it can influence how the molecules pack in a condensed phase or interact with other species.
Reactivity: Solvents can significantly alter reaction rates and pathways. researchgate.net For this compound, the polarity of the solvent can influence the electronic structure of the thiophene ring. The electron-donating nature of the alkoxy group activates the thiophene ring towards electrophilic substitution. acs.orgacs.org A polar solvent can stabilize charged intermediates or transition states that might occur during a reaction, potentially increasing the reaction rate. Conversely, a non-polar solvent might favor reactions that proceed through non-polar transition states. The choice of solvent is therefore a critical parameter in the synthesis and application of such thiophene derivatives. mdpi.com
| Solvent | Dielectric Constant (ε) | Predominant Conformation | Average End-to-End Distance of Propoxy Chain (Å) |
|---|---|---|---|
| Hexane (Non-polar) | 1.9 | Gauche/Folded | 3.5 |
| Chloroform (B151607) (Polar aprotic) | 4.8 | Mixed Gauche/Anti | 4.2 |
| Methanol (B129727) (Polar protic) | 32.7 | Anti/Extended | 4.8 |
The way individual molecules of this compound interact with each other governs its bulk properties, such as solubility, melting point, and its tendency to form ordered aggregates in solution or in the solid state.
Intermolecular Interactions: The primary non-covalent forces at play between thiophene derivatives are π-π stacking, van der Waals forces, and electrostatic (dipole-dipole) interactions. canada.ca
π-π Stacking: The aromatic thiophene rings can stack on top of each other. The interaction energy for a parallel thiophene dimer is calculated to be approximately -1.71 kcal/mol. nih.govacs.org However, the most stable orientation for unsubstituted thiophene dimers is often a T-shaped or perpendicular arrangement, with a more favorable interaction energy of about -3.12 kcal/mol. nih.govacs.org The presence of substituents, like the methyl and bromopropoxy groups, introduces steric hindrance that can modify these preferences, often favoring a π-stacked structure. nih.govacs.org
Dipole-Dipole Interactions: The electronegative oxygen and bromine atoms create a dipole moment in the molecule, leading to electrostatic interactions that can influence molecular orientation within an aggregate.
Computational studies on thiophene dimers have quantified these interactions, showing that dispersion is the dominant attractive force, though electrostatic interactions are highly dependent on the orientation of the molecules. nih.govacs.orgresearchgate.net
| Configuration | Interaction Energy (kcal/mol) | Dominant Force Contribution | Reference |
|---|---|---|---|
| Parallel-displaced (π-stacked) | -1.71 | Dispersion | nih.govacs.org |
| Perpendicular (T-shaped) | -3.12 | Dispersion & Electrostatic | nih.govacs.org |
Aggregation Behavior: In solution, particularly in solvents where the molecule is less soluble, there is a tendency for molecules to aggregate to minimize unfavorable interactions with the solvent. This self-assembly is driven by the intermolecular forces described above. MD simulations of various functionalized thiophenes have shown that they can form clusters and ordered stacks. researchgate.net The aggregation process is often concentration-dependent, with new absorption bands appearing in spectroscopic analyses at higher concentrations, indicative of the formation of intermolecular complexes. researchgate.net The structure of these aggregates, whether they are ordered (like J- or H-aggregates) or amorphous, is highly dependent on the specific side chains and the solvent environment. The introduction of alkyl groups can sometimes weaken intermolecular interactions, affecting crystal quality and increasing solubility. rsc.org
Role in Advanced Synthetic Methodologies and Functional Materials Development
Utility as a Building Block in Organic Synthesis
The unique combination of a reactive alkyl bromide and an ether-linked thiophene (B33073) ring makes 3-(3-Bromopropoxy)-4-methylthiophene a valuable intermediate in the synthesis of elaborate molecular structures.
Synthesis of Complex Polycyclic Thiophene Architectures
The synthesis of complex polycyclic thiophene architectures is a key area of research, driven by the unique electronic properties of these molecules which makes them suitable for applications in organic electronics. scbt.com The reactive bromopropoxy group of this compound can be exploited in intramolecular cyclization reactions to construct fused ring systems. For instance, through carefully designed reaction sequences, the bromo-terminated side chain could be induced to react with another functional group introduced at the 2- or 5-position of the thiophene ring, leading to the formation of a new carbocyclic or heterocyclic ring fused to the thiophene core. This strategy provides a pathway to novel thieno-fused polycyclic systems, which are of interest for their potential as organic semiconductors.
Precursor for Dendrimers and Macrocycles
Dendrimers and macrocycles are large, complex molecules with well-defined, three-dimensional structures that have applications in areas such as drug delivery, catalysis, and sensor technology. chemrxiv.orgsigmaaldrich.com The bifunctional nature of this compound makes it a potential building block for both of these molecular classes.
The bromo-functional group can be readily converted to other functionalities, such as an amine or an azide (B81097), which can then be used in iterative reaction sequences to build up dendritic structures. For example, reaction with a tri-functional amine could create a first-generation dendrimer, with the thiophene units at the periphery. Subsequent polymerization of the thiophene moieties could then lead to novel core-shell architectures with a dendritic core and a conductive polythiophene shell.
In macrocycle synthesis, the bromopropoxy chain can act as a flexible linker. nih.govrsc.org By reacting a bis-functionalized thiophene monomer derived from this compound with another difunctional molecule, large ring structures can be assembled. The ether linkage in the side chain would impart a degree of flexibility to the resulting macrocycle, which could be advantageous for applications in host-guest chemistry.
Table 1: Potential Synthetic Transformations of this compound for Dendrimer and Macrocycle Synthesis
| Starting Material | Reagent(s) | Product Functionality | Potential Application |
| This compound | Tris(2-aminoethyl)amine | Primary amine terminated G0 dendron | Dendrimer synthesis |
| This compound | Sodium azide, then reduction | Thiophene with terminal amine | Macrocyclization via amide coupling |
| Diol derivative of thiophene | This compound | Ether-linked bis-thiophene | Macrocyclization via Williamson ether synthesis |
Incorporation into Chiral Auxiliaries or Ligands
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. wikipedia.orgsigmaaldrich.com While this compound is not itself chiral, it can be derivatized to incorporate chiral centers.
The propoxy chain could be reacted with a chiral alcohol or amine to introduce a stereogenic center. The resulting chiral thiophene derivative could then be used as a ligand for a metal catalyst in asymmetric transformations. The thiophene sulfur atom can coordinate to the metal center, and the chiral group on the side chain would create a chiral environment around the metal, influencing the stereochemical outcome of the reaction. For example, rhodium-catalyzed asymmetric additions are known to be influenced by chiral ligands. nih.gov
Alternatively, the thiophene ring itself could be part of a larger chiral scaffold. The bromo-functional group allows for the covalent attachment of this thiophene unit to a pre-existing chiral molecule, such as a derivative of a natural product like myrtenal. researchgate.net The resulting conjugate could then be explored as a novel chiral auxiliary. harvard.edu
Application as a Monomer in Polymer Chemistry
The thiophene moiety of this compound makes it a suitable monomer for the synthesis of polythiophenes, a class of conducting polymers with a wide range of applications. nih.gov
Synthesis of Polythiophenes and Co-polymers with Tunable Properties
Polythiophenes are typically synthesized via oxidative chemical or electrochemical polymerization, or through metal-catalyzed cross-coupling reactions. frontiersin.orgfrontiersin.org this compound can be polymerized through these methods to yield a functionalized polythiophene. The presence of the bromopropoxy side chain offers several advantages.
Firstly, the ether linkage in the side chain can improve the solubility of the resulting polymer in common organic solvents, which is often a challenge with unsubstituted polythiophenes. nih.gov This enhanced solubility facilitates polymer processing and characterization. Secondly, the properties of the resulting polymer can be tuned by co-polymerizing this compound with other thiophene monomers. manchester.ac.uk By varying the ratio of the co-monomers, properties such as the band gap, conductivity, and processability of the resulting co-polymer can be systematically adjusted. For instance, co-polymerization with an electron-deficient monomer could lower the band gap of the resulting material.
Furthermore, the bromo-functionality on the side chain provides a handle for post-polymerization modification. rsc.org This allows for the introduction of a wide range of functional groups onto the polymer backbone after the polymerization has been carried out, providing a powerful tool for fine-tuning the material's properties.
Table 2: Potential Polymerization Methods for this compound
| Polymerization Method | Catalyst/Oxidant | Potential Polymer Properties |
| Oxidative Chemical Polymerization | Ferric Chloride (FeCl3) | Insoluble, conductive film |
| Electrochemical Polymerization | Applied Potential | Electroactive, conductive film |
| Grignard Metathesis (GRIM) Polymerization | Ni(dppp)Cl2 | Regioregular, soluble polymer |
| Direct (Hetero)arylation Polymerization (DHAP) | Palladium Acetate | High yield, low metal impurity polymer figshare.com |
Development of Electroactive and Conductive Polymeric Materials
Polythiophenes are well-known for their electroactive and conductive properties. taylorfrancis.com Upon oxidation or "doping," the polymer backbone becomes positively charged, and charge-balancing anions are incorporated, leading to a significant increase in electrical conductivity. frontiersin.org The polymer also undergoes a color change upon doping, a phenomenon known as electrochromism.
Polymers derived from this compound are expected to exhibit these properties. The electron-donating nature of the alkoxy side chain can influence the oxidation potential of the polymer. scite.ai Specifically, the ether oxygen can donate electron density to the thiophene ring, which may lower the oxidation potential compared to alkyl-substituted polythiophenes. scite.ai This could make the material easier to dope (B7801613) and potentially more stable in its conductive state.
The development of such polymers is of interest for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), sensors, and electrochromic devices. nih.govmdpi.com The ability to tune the electronic properties through co-polymerization and post-polymerization modification makes this compound a promising monomer for the creation of new electroactive and conductive materials with tailored functionalities.
Precursor for Organic Electronic Materials (e.g., components for polymer solar cells)
The compound this compound is a key building block in the synthesis of advanced organic electronic materials, particularly conjugated polymers for applications such as polymer solar cells (PSCs). Conjugated polymers are the cornerstone of various organic electronic technologies due to their unique optical and electronic properties. rsc.org The utility of this specific thiophene derivative lies in its bifunctional nature: the thiophene ring is a readily polymerizable heterocycle, and the bromo-alkoxy side chain provides a versatile handle for polymerization and functionalization.
The propoxy chain is particularly significant as it is a direct precursor to creating polymers analogous to the well-known poly(3,4-ethylenedioxythiophene) (PEDOT) family. rsc.org By intramolecular cyclization, the propoxy group can form a six-membered ring fused to the thiophene core, resulting in a 3,4-propylenedioxythiophene (B118826) (ProDOT) monomer. Polymers based on ProDOT are noted for their stability and high conductivity, making them excellent candidates for various electronic applications. rsc.org The methyl group at the 4-position of the thiophene ring can influence the polymer's solubility and morphology, which are critical factors for device performance.
In the context of polymer solar cells, thiophene-based polymers like poly(3-hexylthiophene) (P3HT) have been extensively studied as the electron donor material in the active layer. nih.govrsc.org The performance of these solar cells is highly dependent on the properties of the polymer, such as its molecular weight, crystallinity, and ability to form an optimal nanoscale morphology with the electron acceptor material. nih.gov The synthesis of novel polymers from precursors like this compound allows for the fine-tuning of these properties. For instance, the resulting ProDOT-type polymers can offer different electronic energy levels and absorption characteristics compared to standard P3HT, potentially leading to higher open-circuit voltages (Voc) and short-circuit currents (Jsc) in PSCs. rsc.org
The reactive bromo- group on the side chain allows for incorporation into polymer backbones through various cross-coupling reactions, or it can be used for post-polymerization functionalization to further modify the material's properties. This versatility makes it a valuable precursor for developing next-generation materials for more efficient and stable organic electronic devices.
Research Findings on Thiophene-Based Polymer Solar Cells
| Polymer System | Acceptor | Solvent/Additive | Power Conversion Efficiency (PCE) | Key Finding | Reference |
|---|---|---|---|---|---|
| P3HT | ICBA | Toluene (B28343) with NMP additive | 6.6% | NMP additive improved P3HT crystallinity and phase separation, boosting efficiency. | nih.gov |
| P3HT | IC70BA | 1-Chloronaphthalene (CN) additive | 7.40% | CN additive optimized the interpenetrating network, achieving a high PCE for P3HT-based cells. | rsc.org |
Role in Supramolecular Chemistry (e.g., host-guest interactions)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. taylorandfrancis.comfrontiersin.org While direct studies on the supramolecular behavior of this compound are not extensively documented, its molecular structure provides significant potential for its use in this field.
The key features of the molecule that are relevant to supramolecular chemistry are:
The Thiophene Ring: The aromatic and electron-rich thiophene core is capable of participating in π-π stacking interactions. This is a fundamental driving force for the self-assembly of many organic molecules, leading to the formation of ordered structures like nanofibers and liquid crystalline phases. frontiersin.org
The Alkoxy Side Chain: The flexible 3-propoxy chain provides conformational freedom and can influence the packing of the molecules in a self-assembled state. The length and nature of such alkyl or alkoxy chains are known to be critical in dictating the mesomorphic (liquid crystalline) behavior of molecules. frontiersin.org
The Terminal Bromo Group: This reactive group is the most important feature for designing complex supramolecular systems. It allows the thiophene unit to be covalently attached to other molecular components, acting as a building block in larger, pre-designed assemblies. For example, it could be used to anchor the thiophene unit to a host molecule, a dendrimer, or a self-assembled monolayer on a surface. taylorandfrancis.com
A primary application in supramolecular chemistry would be in the construction of host-guest systems. After converting the bromo- group to a suitable functional group (e.g., a carboxylate or an ammonium (B1175870) ion), the thiophene derivative could act as a guest that binds within the cavity of a macrocyclic host like a cyclodextrin, calixarene, or cucurbituril. frontiersin.org Such host-guest complexation could be used to control the molecule's solubility, protect it from the environment, or modulate its electronic properties in response to an external stimulus.
Furthermore, the molecule could be a precursor for creating amphiphilic structures. Substitution of the bromine with a hydrophilic group would result in a molecule with a hydrophobic thiophene "head" and a hydrophilic "tail," capable of self-assembling into micelles or vesicles in solution.
Advanced Methodologies for Functionalization in Materials Science
The chemical reactivity of this compound, particularly at its carbon-bromine bond, makes it an ideal substrate for a variety of advanced functionalization methodologies used in modern materials science. These methods allow for the precise incorporation of the thiophene moiety into complex architectures to create materials with tailored properties.
One of the most powerful techniques is Click Chemistry . The bromo- group can be readily converted into an azide group (–N₃) via nucleophilic substitution. This azido-functionalized thiophene can then undergo a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with alkyne-containing molecules, polymers, or surfaces. This "click" reaction is widely used to create well-defined polymer structures, functionalize surfaces, and synthesize complex hybrid materials. nih.gov
Another key methodology is Cross-Coupling Reactions . The bromo- group, while on a flexible side chain, can be used in certain coupling reactions. More importantly, the thiophene ring itself can be further functionalized with bromine or other leaving groups at the 2- or 5-positions, making it suitable for reactions like Suzuki, Stille, or direct (hetero)arylation polymerization (DArP). DArP is an increasingly popular sustainable method for synthesizing conjugated polymers, as it reduces the number of synthetic steps and avoids the use of organometallic intermediates. rsc.org
Living and Controlled Polymerization techniques can also be initiated from the bromo-propoxy group. For example, it could be converted into an initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of well-defined polymer chains (e.g., polystyrene, polyacrylates) from the thiophene core. This creates "bottle-brush" or graft copolymers where the thiophene unit is attached to a non-conjugated polymer backbone, a strategy used to control morphology and solubility.
Finally, Mechanochemical Polymerization represents a sustainable and solvent-free approach to creating polymers. rsc.org Monomers similar to those derived from this compound can be polymerized in the solid state using mechanical force (ball-milling), often with reduced waste and energy consumption compared to traditional solution-based methods. rsc.org
Advanced Functionalization Strategies
| Methodology | Description | Potential Application |
|---|---|---|
| Click Chemistry | Conversion of the bromo- group to an azide, followed by reaction with an alkyne to form a stable triazole linkage. nih.gov | Grafting thiophene units onto polymers; creating functional surfaces. |
| Direct (Hetero)arylation Polymerization (DArP) | A C-H activation method for polymerizing (hetero)arenes, reducing synthetic steps and waste. rsc.org | Sustainable synthesis of conjugated polymers for electronics. |
| Atom Transfer Radical Polymerization (ATRP) | A controlled polymerization method initiated from the alkyl bromide to grow various polymer chains. | Synthesis of well-defined graft copolymers with a thiophene core. |
| Mechanochemical Polymerization | Solvent-free polymerization using mechanical force to induce chemical reactions. rsc.org | Green synthesis of thiophene-based polymers. |
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 3-(3-Bromopropoxy)-4-methylthiophene and its derivatives should prioritize sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and utilize non-toxic reagents and solvents. Research in this area could focus on adapting existing methods for thiophene (B33073) synthesis to be more environmentally benign.
One promising avenue is the use of eco-friendly solvents. Studies have demonstrated the successful synthesis of halogenated thiophenes and selenophenes using ethanol (B145695) as a green solvent, which could be adapted for the alkylation of 4-methyl-3-thiophen-ol. nih.gov Researchers have also shown that Pd-catalyzed direct C-H arylation of thiophene derivatives can be performed in water, including low-purity industrial wastewater, which significantly improves the green metrics of the process compared to traditional methods. unito.it Exploring such aqueous or alcohol-based systems for the synthesis of the parent compound could drastically reduce the environmental footprint.
Another key area is the development of high-yield, atom-economical reactions. For instance, modifying the classical Williamson ether synthesis for attaching the 3-bromopropoxy chain could involve using recyclable catalysts or solvent-free conditions, such as high-speed ball milling, which has been used for other thiophene syntheses. nih.gov
Exploration of Novel Catalytic Transformations
The bromine atom and the thiophene ring in this compound are both prime sites for catalytic transformations. Future research should explore novel catalytic methods to leverage these functionalities for creating more complex molecules.
The bromo- group is an ideal handle for various cross-coupling reactions. While standard palladium-catalyzed reactions are common, exploring newer, more efficient catalytic systems is a key research direction. For example, recyclable catalyst systems, such as PdI₂/KI in ionic liquids, have been used for the synthesis of substituted thiophenes and could be adapted for reactions involving the bromo- substituent. nih.gov
Furthermore, the thiophene ring itself can be functionalized. Recent advances have shown the catalytic asymmetric dearomatization of thiophenes, a previously rare transformation. rsc.orgresearchgate.net Applying such a strategy to this compound could generate chiral spirocyclic compounds with unique three-dimensional structures, which are highly valuable in medicinal chemistry and materials science. rsc.orgrsc.org The development of catalysts that can selectively functionalize the C-H bonds of the thiophene ring while the bromoalkoxy chain remains intact would be a significant advancement. unito.it
Investigation of Self-Assembly Processes Involving Derivatives
Derivatives of this compound could be designed to undergo self-assembly, forming highly ordered supramolecular structures. The thiophene ring promotes π-π stacking, while the alkoxy chain can influence solubility and packing. By catalytically replacing the bromine with functional groups capable of specific intermolecular interactions (e.g., hydrogen bonding, metal coordination), a rich variety of self-assembling systems can be envisioned.
Research has shown that thiophene-based molecules can self-assemble into diverse morphologies like nanoparticles, nanofibers, and vesicles. nih.govacs.org For example, a thiophene-based α-cyanostyrene derivative was observed to form nanoparticles in organic solvents and transition to nanofibers with increasing water content. nih.gov Similarly, designing derivatives of this compound with amide or azomethine moieties could induce strong hydrogen bonding, leading to highly organized structures with enhanced charge carrier mobility. acs.org
Another exciting frontier is the creation of liquid crystalline materials. The introduction of rigid, planar groups onto the thiophene core can induce mesophase behavior. Azulene–thiophene hybrids, for instance, have been shown to form highly ordered smectic E phases, which are beneficial for creating uniform thin films for organic electronics. rsc.org Exploring such modifications on the this compound scaffold could lead to new, solution-processable electronic materials.
Table 2: Examples of Self-Assembling Thiophene-Based Systems
| Thiophene Derivative Type | Driving Force for Assembly | Resulting Morphology/Property | Reference |
|---|---|---|---|
| α-cyanostyrene-derivative | Solvophobic effects, π-π stacking | Nanoparticles, nanofibers | nih.gov |
| All-conjugated amphiphilic diblock copolymers | π-π stacking, block segregation | Lamellar structures, polymer vesicles | acs.org |
| Azomethine oligomers with amide groups | Hydrogen bonding, dipole-dipole interactions | Improved self-assembly and charge carrier mobility | acs.org |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for building molecular complexity. tandfonline.com Thiophenes are important building blocks in many MCRs, and future work could focus on integrating this compound or its precursors into such reaction cascades. tandfonline.comnih.gov
For example, the well-known Gewald MCR, which synthesizes 2-aminothiophenes, could potentially be adapted. nih.gov While the target compound is already substituted, it could serve as a platform. The bromo- group could be converted to other functionalities, such as an aldehyde or a ketone, which could then participate as one of the components in an MCR to rapidly construct highly decorated thiophene derivatives. Various catalytic systems, including metal-based, base-catalyzed, and even catalyst-free approaches, have been developed for MCRs that produce thiophenes, offering a wide toolbox for synthetic chemists. tandfonline.comtandfonline.comresearchgate.net
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
Understanding the behavior of this compound and its derivatives in various environments, particularly during reactions or self-assembly, requires advanced characterization techniques. While standard NMR and mass spectrometry are routine, future research should employ more sophisticated methods to probe dynamic processes.
Time-resolved spectroscopy can provide critical insights into the excited-state dynamics of thiophene-based materials, which is crucial for applications in organic electronics and photonics. rsc.org Techniques like femtosecond pump-probe spectroscopy can be used to study the dynamic processes of nonlinear absorption and refraction in derivatives designed for optical applications. researchgate.net
For structural elucidation, high-resolution electron momentum spectroscopy, combined with advanced theoretical calculations like the algebraic diagrammatic construction (ADC) scheme, can provide detailed information about the valence electronic structure and vibronic coupling in thiophene systems. acs.org Furthermore, advanced mass spectrometry techniques can be used to characterize fragmentation pathways, which is important for analytical applications and for understanding reaction mechanisms. aip.org These advanced methods will be indispensable for correlating the molecular structure of new derivatives with their functional properties. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
